molecular formula C19H19FN4O3 B2847269 7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 927583-25-3

7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2847269
CAS RN: 927583-25-3
M. Wt: 370.384
InChI Key: PNQRAZFSXCTQJL-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methyl group, a pentyloxy group, an oxazolo group, and a purine dione group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group might be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl, oxazolo, and purine groups would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a compound structurally similar to 7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. They evaluated these compounds for their affinity to serotonin receptors and phosphodiesterase inhibitors, identifying potential antidepressant and anxiolytic applications.

Spectral and Photophysical Properties

Wenska et al. (2004) explored the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, closely related to the compound , in various solvents and buffer solutions. This study, detailed in the Journal of Photochemistry and Photobiology A-chemistry, helps in understanding the behavior of such compounds under different conditions, crucial for their application in scientific research.

Immunotherapeutic Potential

Nagahara et al. (1990) synthesized analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system to assess their immunomodulatory effects. These studies, reported in the Journal of medicinal chemistry, highlight the potential of purine analogues like this compound in immunotherapy.

Chemosensor Development

Research by Peng et al. (2005) in The Journal of organic chemistry explored phenyl-1H-anthra[1,2-d]imidazole-6,11-diones as chemosensors for fluoride. These studies provide insights into the utility of purine derivatives in developing sensitive and selective sensors for specific ions.

Antitumor Activity

Fadda et al. (2012) synthesized new thiophene and pyrazole derivatives starting from 1-phenylbutane-1,3-dione to investigate their antitumor potential. This research, presented in Pharmacology & Pharmacy, demonstrates the relevance of purine analogues in the development of new antitumor agents.

Molluscicidal Agents

Al-Romaizan et al. (2014) worked on synthesizing new fluorine/phosphorus-substituted derivatives for use as molluscicidal agents against snails responsible for Bilharziasis diseases, as detailed in Informs Journal on Computing. Such studies highlight the potential of fluorine-containing purine derivatives in environmental and public health applications.

Fluorescence Properties

Zhu et al. (2003) evaluated 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic derivatization reagent for catecholamines analysis, contributing to analytical chemistry research. The detailed study is available in Analytica Chimica Acta.

Future Directions

The study and development of novel organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug development, materials science, and more . Further studies could focus on synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-3-4-5-10-23-17(25)15-16(22(2)19(23)26)21-18-24(15)11-14(27-18)12-6-8-13(20)9-7-12/h6-9,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQRAZFSXCTQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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